molecular formula C9H6BrClN2O B2970751 1-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one CAS No. 1351478-05-1

1-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one

Cat. No.: B2970751
CAS No.: 1351478-05-1
M. Wt: 273.51
InChI Key: MNXYXGITZQLUFG-UHFFFAOYSA-N
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Description

1-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one ( 1351478-05-1) is a chemical compound with a molecular formula of C9H6BrClN2O and a molecular weight of 273.51 g/mol . It is a derivative of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, a structure recognized in medicinal chemistry for its potential as a kinase inhibitor backbone . This compound features a bromo substituent and a reactive 2-chloroethanone group, making it a versatile building block for chemical synthesis. Its primary research application is as a key intermediate in the design and synthesis of novel molecules for pharmaceutical research and development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c10-5-1-6-7(8(14)2-11)4-13-9(6)12-3-5/h1,3-4H,2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXYXGITZQLUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one typically involves the bromination of pyrrolo[2,3-b]pyridine followed by chlorination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl2) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures while ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-{5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .

Scientific Research Applications

1-{5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of cancer cell proliferation and migration. The exact molecular pathways involved include the inhibition of downstream signaling cascades that promote tumor growth and survival .

Comparison with Similar Compounds

Table 1: Halogenated Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituents Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Applications/Notes References
1-{5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one 5-Br, 2-Cl - - 273.57 Cross-coupling precursor
2-Bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9c) 5-Br, 2-Br - - 318.00 Intermediate for further halogenation
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 5-Br, Acetyl 93% - 239.07 Acylation studies
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 4-Cl, Acetyl - 116–117 197.61 Positional isomer comparison

Key Observations:

  • Halogen Effects: Bromine at the 5-position enhances steric bulk and electronic effects, making the compound suitable for Suzuki-Miyaura cross-coupling reactions . The 2-chloro substituent in the target compound may improve electrophilicity compared to bromine (9c), facilitating nucleophilic substitutions.
  • Synthesis Efficiency: The acetylated derivative (1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone) achieves a 93% yield under optimized conditions, suggesting that chloro-substituted analogs may require modified reaction times or stoichiometry .

Functional Group Variations

Table 2: Derivatives with Alternate Functional Groups

Compound Name Substituents Yield (%) Key Characteristics References
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone 5-Br, 2,2,2-Cl₃ - Increased electrophilicity; higher molecular weight
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a) 5-Ph, 3-nicotinamide 36% Bioactive analog with potential kinase inhibition
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride 5-Br, 3-NH₂·HCl - Amine functionality for conjugation

Key Observations:

  • Bioactive Analogs: Nicotinamide-substituted derivatives (e.g., 8a) demonstrate moderate yields (36%) but highlight the scaffold’s utility in medicinal chemistry .

Research and Commercial Implications

  • Synthetic Utility: The 5-bromo and 2-chloro substituents make the compound a versatile intermediate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate biaryl or amine-containing derivatives .
  • Commercial Availability: Pricing differences (e.g., €1,150.00/g for the target compound vs. €491.00/25g for simpler analogs) reflect synthesis complexity and demand .

Biological Activity

The compound 1-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H7BrClN2O
  • Molecular Weight : 239.07 g/mol
  • CAS Number : 866545-96-2

The biological activity of this compound primarily revolves around its interaction with various biological targets:

Target Proteins

  • Fibroblast Growth Factor Receptors (FGFRs) : The compound has been shown to inhibit FGFRs, which are receptor tyrosine kinases involved in critical cellular processes such as proliferation and differentiation. Inhibition of FGFRs can disrupt signaling pathways like RAS-MEK-ERK and PI3K-Akt, which are crucial for cancer cell survival and growth.

Mode of Action

The inhibition occurs through the blockade of FGFR autophosphorylation, preventing downstream signaling that promotes tumorigenesis. This mechanism positions the compound as a potential candidate for cancer therapeutics.

Biological Activity

The biological activities of this compound have been documented in various studies:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For example:

  • Case Study : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in breast cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .

Other Biological Effects

In addition to its anticancer properties, the compound has been investigated for:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against certain pathogens.
  • Neuroprotective Effects : Some research indicates potential neuroprotective effects, although further studies are needed to elucidate these mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant reduction in cell viability
AntimicrobialInhibition of bacterial growth
NeuroprotectivePotential protective effects observed

Table 2: Inhibition Concentrations

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Key pharmacokinetic parameters include:

  • Absorption : Rapid absorption post-administration.
  • Distribution : Moderate distribution with a volume of distribution indicating tissue penetration.
  • Metabolism : Primarily metabolized via hepatic pathways.

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